molecular formula C17H18O3 B8010288 4-[3-(Benzyloxy)phenyl]butanoic acid

4-[3-(Benzyloxy)phenyl]butanoic acid

Cat. No.: B8010288
M. Wt: 270.32 g/mol
InChI Key: YDEKKKRGMSOREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

The synthesis of 4-[3-(Benzyloxy)phenyl]butanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[3-(Benzyloxy)phenyl]butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

4-[3-(Benzyloxy)phenyl]butanoic acid can be compared with similar compounds such as:

    4-(Benzyloxy)phenylboronic acid: This compound has a boronic acid group instead of a butanoic acid chain, leading to different reactivity and applications.

    4-(Benzyloxy)butanoic acid:

The uniqueness of this compound lies in its specific structure, which combines the benzyloxy group with a phenyl ring and a butanoic acid chain, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-17(19)11-5-9-14-8-4-10-16(12-14)20-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEKKKRGMSOREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.